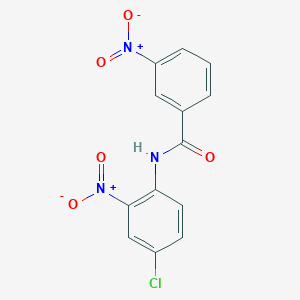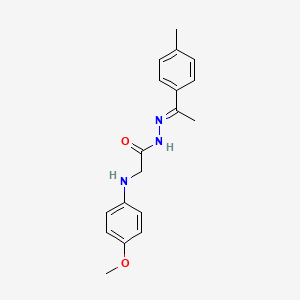![molecular formula C15H15ClN2O2 B11985539 N'-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B11985539.png)
N'-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide is an organic compound with the molecular formula C14H13ClN2O2 This compound is characterized by the presence of a furohydrazide core, which is a derivative of furan, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 2,5-dimethylfuran-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of furoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Investigation of its properties for use in organic electronics and as a precursor for functional materials.
Biological Studies: Evaluation of its biological activity, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of N’-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chlorophenyl group can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(1-(2-chlorophenyl)ethylidene)-2,5-dimethyl-3-furohydrazide
- N’-(1-(4-fluorophenyl)ethylidene)-2,5-dimethyl-3-furohydrazide
Uniqueness
N’-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological and chemical properties.
Eigenschaften
Molekularformel |
C15H15ClN2O2 |
|---|---|
Molekulargewicht |
290.74 g/mol |
IUPAC-Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-8-14(11(3)20-9)15(19)18-17-10(2)12-4-6-13(16)7-5-12/h4-8H,1-3H3,(H,18,19)/b17-10+ |
InChI-Schlüssel |
GBOVFSNPNJNTQN-LICLKQGHSA-N |
Isomerische SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-3-{[(E)-naphthalen-1-ylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11985466.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B11985467.png)
![2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11985474.png)
![(2-{(E)-[2-(1H-benzimidazol-1-ylacetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11985478.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11985502.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11985509.png)
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide](/img/structure/B11985517.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985524.png)




